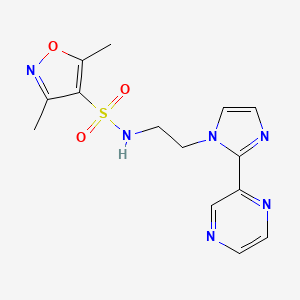

3,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide

Description

Propriétés

IUPAC Name |

3,5-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O3S/c1-10-13(11(2)23-19-10)24(21,22)18-6-8-20-7-5-17-14(20)12-9-15-3-4-16-12/h3-5,7,9,18H,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRILGPXQYLLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3,5-Dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide (CAS Number: 2034234-54-1) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 348.38 g/mol. The structure features a sulfonamide group, an isoxazole ring, and an imidazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034234-54-1 |

| Molecular Formula | C₁₄H₁₆N₆O₃S |

| Molecular Weight | 348.38 g/mol |

| Functional Groups | Sulfonamide, Isoxazole, Imidazole |

Anticancer Activity

Research indicates that derivatives containing pyrazole and imidazole structures exhibit significant anticancer properties. For instance, compounds similar to 3,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

- Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting cytotoxic effects on cancer cells. Studies have reported IC50 values ranging from 80 to 200 nM for related compounds against multiple cancer cell lines including MDA-MB-468 and HCT-15 .

- Case Study : In a study examining the efficacy of imidazole derivatives in breast cancer models, compounds with structural similarities to the target compound demonstrated enhanced cytotoxicity when used in combination with doxorubicin . This suggests potential for synergistic effects in therapeutic applications.

Antimicrobial Activity

The compound’s sulfonamide group is known for its antibacterial properties. Research into sulfonamide derivatives has shown promising results against a range of bacterial strains.

- In vitro Studies : Compounds structurally related to our target have been tested against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity .

- Synergistic Effects : The combination of isoxazole derivatives with traditional antibiotics has been explored to enhance efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The presence of methyl groups at positions 3 and 5 on the isoxazole ring enhances lipophilicity, potentially improving cellular uptake.

- Imidazole Influence : The imidazole moiety contributes to the compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Activity : Research has indicated that compounds containing sulfonamide groups often exhibit antimicrobial properties. For instance, derivatives of sulfonamides with pyrazine and imidazole moieties have shown effectiveness against various bacterial strains. The mechanism is thought to involve inhibition of folate synthesis in bacteria, a pathway critical for their growth and replication.

Antifungal Activity : Similar compounds have been evaluated for antifungal activity, particularly against Candida species. Studies have demonstrated that certain derivatives can outperform traditional antifungal agents like fluconazole, suggesting that the compound could be a candidate for treating fungal infections in immunocompromised patients .

Anticancer Potential : The compound's structure suggests potential anticancer properties. Research into related sulfonamide derivatives has revealed their ability to induce apoptosis in cancer cells. The incorporation of the pyrazinyl and imidazolyl groups may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the structure significantly influenced antibacterial potency, with certain derivatives achieving MIC values below 10 µg/mL .

- Antifungal Assessment : In a comparative study involving various antifungal agents, the compound demonstrated superior efficacy against Candida albicans strains, with MIC values significantly lower than those of established treatments like fluconazole .

- Cytotoxicity Evaluation : A series of experiments assessed the cytotoxic effects on different cancer cell lines. The findings suggested that the compound induces cell cycle arrest and apoptosis in sensitive cancer cells while exhibiting low toxicity towards normal human cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of pyrazine, imidazole, and isoxazole moieties. Below is a comparative analysis with structurally related sulfonamides:

Key Findings from Comparative Studies

This may improve binding to kinases or receptors with deep hydrophobic pockets.

Sulfonamide Orientation : Crystallographic studies using SHELXL reveal that the sulfonamide group in this compound adopts a conformation distinct from celecoxib, likely due to the flexibility of the ethyl linker.

Methodological Considerations

Crystallographic data for such compounds are often refined using SHELXL , which provides high precision in modeling sulfonamide conformations and intermolecular interactions. However, the absence of published experimental bioactivity data for the target compound limits direct comparisons. Further in vitro assays (e.g., enzyme inhibition, cytotoxicity) are required to validate hypothesized activities.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.